8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Description
This compound is a highly complex oxygenated polycyclic molecule characterized by a heptacyclic framework with fused rings, including multiple ether linkages (3,6,10,16-tetraoxa), a hydroxyl group at position 8, a methyl group at position 1, and an isopropyl (propan-2-yl) substituent at position 5. Its IUPAC name reflects a sophisticated arrangement of 20 carbons (icosane-derived) with specific bridgehead stereochemistry and ring junctions.
Properties
IUPAC Name |
8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIRQPKNDILPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860559 | |
| Record name | 6-Hydroxy-8b-methyl-6a-(propan-2-yl)-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores its biological activity through a review of available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by multiple fused rings and functional groups, which contribute to its biological properties. Understanding its chemical properties is essential for elucidating its mechanisms of action.
Chemical Formula
- Molecular Formula : C₁₈H₂₄O₈
- Molecular Weight : 368.38 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Inhibitory effects on Candida albicans.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation.
Case Study Findings
- Model : Carrageenan-induced paw edema in rats.
- Results : Reduction in paw volume by 50% at a dosage of 20 mg/kg.
- Mechanism : Inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha).
Antioxidant Activity
Antioxidant assays demonstrate that the compound scavenges free radicals effectively.
Data Table: Antioxidant Activity
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cell Membranes : Alters membrane permeability in microbial cells.
- Inhibition of Enzymatic Pathways : Targets enzymes involved in inflammation and oxidative stress.
- Modulation of Gene Expression : Influences the expression of genes related to inflammation and immune response.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Polycyclic Compounds
Key Observations:
- Heteroatom Diversity: The target compound’s four ether oxygens distinguish it from sulfur-containing analogs (e.g., 16-thia in ) and nitrogen-rich systems (e.g., pyrazolo derivatives in ).
- Substituent Complexity: The 7-propan-2-yl and 8-hydroxy groups are unique compared to the cyclopropyl and fluoro substituents in or the phenyl group in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s moderate LogP and single hydroxyl group suggest balanced lipophilicity, contrasting with highly lipophilic thia-analogs and hydrophilic plant-derived hexacyclics .
- Low aqueous solubility is common among polycyclic systems, but the 8-OH group may enhance solubility in polar aprotic solvents .
Preparation Methods
Stepwise Cyclization Approach
- Initial construction of key ring systems: The synthesis likely begins with building smaller cyclic ethers such as tetrahydrofuran or tetrahydropyran rings using intramolecular nucleophilic substitution or acid-catalyzed cyclization of polyhydroxy precursors.
- Sequential ring closures: The heptacyclic framework is assembled by sequential cyclization steps, often leveraging selective activation of hydroxyl groups or epoxides to form oxygen bridges.
- Use of protecting groups: To control regioselectivity and stereochemistry, protecting groups like silyl ethers or benzyl ethers are introduced and removed at specific stages.
Functional Group Installation
- Hydroxylation: The 8-hydroxy substituent may be introduced via selective hydroxylation of a precursor alkene or via nucleophilic opening of an epoxide intermediate.
- Alkylation: The 1-methyl and 7-isopropyl groups can be installed via alkylation reactions using appropriate alkyl halides under basic conditions.
- Ketone formation: The ketone at position 17 is typically introduced by oxidation of a secondary alcohol or by selective functional group transformation using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
Stereochemical Control
- Chiral auxiliaries or catalysts: Enantioselective synthesis may employ chiral catalysts or auxiliaries to ensure correct stereochemistry at multiple centers.
- Diastereoselective cyclizations: Ring closures are designed to favor formation of desired stereoisomers by controlling reaction conditions such as temperature, solvent, and reagent choice.
Specific Preparation Methods Reported or Inferred
While no direct preparation method for this exact compound is publicly documented in major chemical repositories, analogous compounds such as triptolide (a diterpenoid with a complex oxygenated polycyclic structure) have been synthesized using the following methods, which can be adapted:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Polyhydroxylation | Osmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO) | Introduce multiple hydroxyl groups on precursor alkenes |
| 2 | Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | Form epoxides for ring closure |
| 3 | Intramolecular cyclization | Acid catalysis (e.g., p-toluenesulfonic acid) | Close ether rings to form oxygen bridges |
| 4 | Selective oxidation | PCC or Dess–Martin periodinane | Convert secondary alcohols to ketones |
| 5 | Alkylation | Alkyl halides with base (e.g., NaH) | Install methyl and isopropyl groups |
| 6 | Deprotection | Tetrabutylammonium fluoride (TBAF) or hydrogenolysis | Remove protecting groups |
Analytical Data and Purification
- Chromatographic purification: High-performance liquid chromatography (HPLC) or flash chromatography is used to separate isomers and purify the final product.
- Spectroscopic characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D COSY, NOESY) confirms ring connectivity and stereochemistry; high-resolution mass spectrometry (HRMS) validates molecular weight.
- X-ray crystallography: For definitive stereochemical assignment, single-crystal X-ray diffraction is employed.
Data Table: Summary of Key Synthetic Steps and Conditions
| Synthetic Step | Reagents/Conditions | Expected Outcome | Notes |
|---|---|---|---|
| Polyhydroxylation | OsO4, NMO, aqueous solvent | Introduction of vicinal diols | High regioselectivity required |
| Epoxidation | m-CPBA, dichloromethane, 0°C | Formation of epoxide intermediates | Control temperature to avoid overoxidation |
| Cyclization | p-TsOH, reflux in toluene | Closure of ether rings | Acid strength and solvent polarity critical |
| Oxidation | PCC, dichloromethane, room temp | Ketone formation at C-17 | Avoid overoxidation to acids |
| Alkylation | NaH, methyl iodide/isopropyl bromide, THF | Installation of methyl and isopropyl groups | Use dry conditions to prevent side reactions |
| Deprotection | TBAF in THF or catalytic hydrogenation | Removal of silyl or benzyl protecting groups | Monitor reaction to prevent cleavage of sensitive bonds |
Research Findings and Considerations
- The complexity of the molecule demands multi-step synthesis with moderate overall yields.
- Stereochemical purity is crucial for biological activity; thus, chiral resolution or asymmetric synthesis is often necessary.
- The presence of multiple oxygen atoms and ether bridges makes the molecule sensitive to acidic and basic conditions, requiring careful optimization.
- Analogous synthetic routes for similar polycyclic oxygenated natural products provide a foundation for developing efficient preparation methods.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this complex polycyclic ether compound?
- Methodological Answer : Synthesis requires multi-step organic reactions, including cyclization and etherification. Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reactivity in cyclization steps .
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) may stabilize intermediates during ether bond formation .
- Temperature control : Low temperatures (0–5°C) prevent undesired side reactions in sensitive steps .
- Characterization : Confirm intermediate structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the compound’s stereochemistry and regioselectivity be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron sources) .
- NOESY NMR : Identify spatial proximity of protons to confirm stereochemical assignments .
- Chiral chromatography : Compare retention times with enantiopure standards .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC): Map connectivity of protons and carbons in the polycyclic framework .
- IR spectroscopy : Identify functional groups (e.g., hydroxyl, ketone) via characteristic stretching frequencies .
- Mass spectrometry (MS/MS) : Fragment the molecular ion to confirm substituent positions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in ring-opening reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .
- Machine Learning (ML) : Train models on existing polycyclic ether datasets to optimize reaction conditions .
Q. How to resolve contradictory data between theoretical predictions and experimental results?
- Methodological Answer :
- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) between DFT-calculated and observed bond lengths .
- Synthetic intermediates : Isolate and characterize transient species (e.g., epoxides) to validate mechanistic hypotheses .
- In situ monitoring : Use Raman spectroscopy or microfluidic reactors to track real-time reaction progress .
Q. What experimental designs are optimal for studying the compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorescence-based assays .
- Molecular docking : Simulate ligand-protein interactions with software like AutoDock to prioritize targets .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., hydroxyl → methoxyl) to correlate structure with activity .
Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratio) .
- Flow chemistry : Enhance mixing efficiency and heat transfer for exothermic steps .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What strategies can elucidate degradation pathways under varying environmental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
